molecular formula C9H6N2O2 B057831 Quinazoline-7-carboxylic acid CAS No. 1234616-41-1

Quinazoline-7-carboxylic acid

Cat. No. B057831
M. Wt: 174.16 g/mol
InChI Key: SRKXVESHUPPYMO-UHFFFAOYSA-N
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Description

Quinazoline-7-carboxylic acid is a derivative of quinazoline, a heterocyclic compound . Quinazoline has a carbonyl group in the C 4 N 2 ring . Quinazoline derivatives have drawn attention due to their significant biological activities .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods. These methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate were chosen as substrates .


Molecular Structure Analysis

The empirical formula of Quinazoline is C8H6N2 . The structure contains a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For instance, they can participate in the allylation of carbonyl compounds as well as in the benzylation of carbonyl and some special alkylation .


Physical And Chemical Properties Analysis

Quinazoline has a boiling point of 243 °C and a melting point of 46-48 °C . It is freely soluble in water and organic solvents .

Scientific Research Applications

Quinazoline-7-carboxylic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline and its derivatives have been found to exhibit a wide range of pharmacological activities . Here are some of the scientific research applications of Quinazoline-7-carboxylic acid:

  • Anti-Cancer Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-cancer properties . They have been used in the development of new drugs or drug candidates for cancer treatment .
    • Methods of Application : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
    • Results or Outcomes : Quinazoline-based kinase inhibitors such as afatinib, lapatinib, gefitinib, dacomitinib, tucatinib, and erlotinib have been FDA approved for cancer treatment .
  • Anti-Microbial Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-microbial properties .
    • Methods of Application : The structure-activity relationship (SAR) study revealed that a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity .
    • Results or Outcomes : Amongst the halogenated compounds, fluorine-containing molecules were found to have greater potential, probably due to the improved lipophilicity, bioavailability, and metabolic stability .
  • Anti-Convulsant Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-convulsant properties .
  • Antihyperlipidaemia Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit antihyperlipidaemia properties .
  • Anti-Inflammation Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-inflammatory properties .
  • Anti-Bacterial Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-bacterial properties .
    • Methods of Application : The SAR study revealed that a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity .
    • Results or Outcomes : Amongst the halogenated compounds, fluorine-containing molecules were found to have greater potential, probably due to the improved lipophilicity, bioavailability, and metabolic stability .
  • Analgesic Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit analgesic properties .
  • Anti-Virus Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-virus properties .
  • Anti-Cytotoxin Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-cytotoxin properties .
  • Anti-Spasm Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-spasm properties .
  • Anti-Tuberculosis Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-tuberculosis properties .
  • Anti-Oxidation Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-oxidation properties .
  • Anti-Malarial Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-malarial properties .
  • Anti-Hypertension Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-hypertension properties .
  • Anti-Obesity Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-obesity properties .
  • Anti-Psychotic Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-psychotic properties .
  • Anti-Diabetes Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-diabetes properties .
  • Anti-HIV Research

    • Summary of Application : Quinazoline derivatives have been found to exhibit anti-HIV properties .

Future Directions

Quinazoline and its derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their pharmacological activities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity . This suggests a promising future direction for the development of new therapeutics based on quinazoline and its derivatives .

properties

IUPAC Name

quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXVESHUPPYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309082
Record name 7-Quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-7-carboxylic acid

CAS RN

1234616-41-1
Record name 7-Quinazolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinazolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CF Schwender, BR Sunday… - Journal of Medicinal …, 1979 - ACS Publications
… [2,l-6]quinazoline-7-carboxylic acid (2) was accomplished through the fusion3 of methyl anthranilate with 2chloropyridine-4-carboxylic acid at 175-195 C. The 8carboxylic isomer4,5 3, …
Number of citations: 32 pubs.acs.org
S Turanlı, AG Ergül, PM Jordan, A Olğaç… - ACS …, 2022 - ACS Publications
… We previously identified compound 5, having a 4-oxo-quinazoline-7-carboxylic acid scaffold, as a new chemotype for inhibition of cellular leukotriene (LT) biosynthesis by targeting …
Number of citations: 3 pubs.acs.org
RA LeMahieu, M Carson, AF Welton… - Journal of Medicinal …, 1983 - ACS Publications
… The 5-oxo-5H-thiazolo[2,3-6]quinazoline-7-carboxylic acid (9, Scheme II, Table III) were prepared by condensation of 5-bromoanthranilicacid with the 2-chlorothiazoles (6) to provide …
Number of citations: 22 pubs.acs.org
I Bouillon, V Krchňák - Journal of combinatorial chemistry, 2007 - ncbi.nlm.nih.gov
Highly efficient solid-phase synthesis of thiazolo [2, 3, b] quinazolines under mild conditions was developed using resin-bound 2-amino-terephthalamic acid, Fmoc-NCS, and …
Number of citations: 15 www.ncbi.nlm.nih.gov
D Bhattacharya, ASM Li, B Paul, UG Dastidar… - European Journal of …, 2023 - Elsevier
Protein arginine methyltransferases (PRMTs) catalyze the methylation of the terminal nitrogen atoms of the guanidino group of arginine of protein substrates. The aberrant expression of …
Number of citations: 0 www.sciencedirect.com
AG Khatik, AK Jain, AB Muley - Bioprocess and Biosystems Engineering, 2022 - Springer
… [3], trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro-[6-azaisobenzofuran-1(3H),10-cyclohexane]-40-carboxamide [4], and 11-oxo-11 H-pyrido[2,1-b]quinazoline-7-carboxylic acid [5], …
Number of citations: 5 link.springer.com
S Basu, S Middya, M Banerjee, R Ghosh… - European Journal of …, 2022 - Elsevier
… To a stirred solution of 3-methyl-2-oxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid methyl ester (V) (0.19 g, 0.86 mmol) in DMF (5 mL) was added NaH (0.038 g; 0.95 mmol, 60% …
Number of citations: 6 www.sciencedirect.com

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